molecular formula C20H25NO3 B2550898 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide CAS No. 1798618-86-6

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide

Cat. No.: B2550898
CAS No.: 1798618-86-6
M. Wt: 327.424
InChI Key: FDRUJDSSXSFZJL-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide ( 1788677-76-8) is a synthetic organic compound with a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol . This chemical entity features a butanamide core substituted with phenyl and complex ether-amine side chains, making it a molecule of interest in advanced chemical synthesis and pharmaceutical research. As a building block in medicinal chemistry, it may be utilized in the exploration of structure-activity relationships (SAR) or the development of novel pharmacologically active compounds. Researchers can employ this high-purity compound in hit-to-lead optimization studies and as a standard in analytical method development. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-16(15-10-6-5-7-11-15)20(22)21-14-19(24-3)17-12-8-9-13-18(17)23-2/h5-13,16,19H,4,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRUJDSSXSFZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide can be achieved through a multi-step process. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction typically starts with the acylation of a benzene ring, followed by reduction to introduce the butanamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperatures is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Structural and Hypothetical Properties

Compound Name Core Structure Key Substituents Hypothetical logP Pharmacological Inference
Target Compound Butanamide 2-Methoxy-2-(2-methoxyphenyl)ethyl, phenyl ~3.5* Potential CNS activity, metabolic stability
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide Butanamide Ethyl, 2-methyl-4-nitrophenyl ~2.8 Higher polarity, possible topical use
(S)-N-[(2R,4S,5S)-...]butanamide () Butanamide Dimethylphenoxy, hydroxy, diphenylhexane ~4.2 Enzyme inhibition, low oral bioavailability

*Estimated based on substituent contributions.

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide is a compound of interest in pharmacological research due to its unique structural characteristics and potential biological activities. It features both amide and ether functional groups, contributing to its solubility and interaction profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H25NO3C_{18}H_{25}NO_3, with a molecular weight of approximately 315.41 g/mol. The compound's structure includes a phenylbutanamide backbone with methoxy substituents that enhance its lipophilicity and possibly its bioactivity.

PropertyValue
Molecular FormulaC₁₈H₂₅NO₃
Molecular Weight315.41 g/mol
Functional GroupsAmide, Ether

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly those involved in neurological pathways. Its binding affinity to these receptors is yet to be fully characterized, but initial data indicate potential interactions that could influence neurotransmission and neuroprotection.

Neuropharmacological Effects

Research indicates that compounds with structural similarities to this compound have shown activity in models of neurological disorders. The presence of methoxy groups may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions like Parkinson's disease or Alzheimer's disease.

In Vitro Studies

In vitro studies have begun to explore the binding affinities of this compound to various receptors:

  • Adenosine A2A Receptor : Binding assays indicated that certain analogs exhibit high affinity for the A2A receptor, which is crucial in regulating dopaminergic signaling in the brain .
  • Monoamine Oxidase B (MAO-B) : Compounds similar to this compound have shown inhibitory activity against MAO-B, suggesting potential applications in neurodegenerative diseases where MAO-B plays a role .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide, and how can intermediates be optimized?

  • Methodology :

  • Stepwise coupling : Use a multi-step synthesis involving (i) protection of methoxy groups via benzylation or acetylation (e.g., using Ac₂O/DMAP in pyridine), (ii) nucleophilic substitution for ethyl chain formation, and (iii) amide coupling using reagents like EDCI/HOBt .
  • Intermediate purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates .
  • Optimization : Adjust reaction stoichiometry (e.g., molar ratios of amine to carbonyl precursors) and temperature (-40°C to -20°C for sensitive steps) to minimize side products .

Q. How is structural confirmation achieved for this compound, and what analytical thresholds are critical?

  • Methodology :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify methoxy (δ 3.2–3.8 ppm), ethyl (δ 1.2–1.8 ppm), and aromatic proton environments (δ 6.5–7.5 ppm). Compare shifts to analogous compounds like N-[[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methyl]-2-(2-methoxyphenyl)ethan-1-amine (δ 7.1–7.3 ppm for biphenyl systems) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., calculated vs. observed m/z for C₂₂H₂₉NO₃) .
  • Purity thresholds : Aim for ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to ensure reproducibility in downstream assays .

Advanced Research Questions

Q. What experimental designs are recommended to assess serotonin receptor binding affinity and selectivity?

  • Methodology :

  • In vitro competitive binding assays : Use radioligands like ³H-8-OH-DPAT (5-HT₁A) or ³H-ketanserin (5-HT₂A/2C) on transfected HEK293 cells. Include controls such as WAY-100635 (5-HT₁A antagonist) to validate specificity .
  • Functional selectivity : Measure cAMP accumulation (5-HT₁A: Gi/o-coupled) or IP3 signaling (5-HT₂C: Gq-coupled) to distinguish receptor subtypes .
  • Data interpretation : Calculate Kᵢ values using Cheng-Prusoff equations and compare to reference compounds (e.g., 18F-Mefway for 5-HT₁A: Kᵢ ~0.5 nM) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical models?

  • Methodology :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Monitor demethylation (methoxy → hydroxy metabolites) as a major degradation pathway .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding correlates with prolonged half-life) .
  • In vivo PK : Administer IV/PO doses in rodents; collect plasma at 0–24h. Calculate AUC, Cₘₐₓ, and t₁/₂. Compare to structurally similar agents (e.g., N-substituted 2-phenylcyclopropylmethylamines: t₁/₂ ~4–6h) .

Q. What computational strategies predict off-target interactions or toxicity risks?

  • Methodology :

  • Docking studies : Use Schrödinger Maestro or AutoDock Vina to model binding to off-targets (e.g., hERG, CYP3A4). Prioritize poses with ΔG < -8 kcal/mol .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag mutagenicity or hepatotoxicity. Validate in Ames tests or HepG2 assays if risks are predicted .

Data Contradictions and Resolution

  • Synthetic yields : reports 60–70% yields for similar amide couplings, while notes <50% for cyclopropane-containing analogs. Resolution : Optimize coupling agents (e.g., switch from HATU to PyBOP) and reduce steric hindrance .
  • Receptor selectivity : Some 5-HT₁A ligands (e.g., 18F-FCWAY) show cross-reactivity with 5-HT₂C. Resolution : Use tissue distribution studies (e.g., autoradiography in rat brain) to confirm target engagement .

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